molecular formula C21H18N6O B14953591 7-ethyl-6-imino-5-(1-methyl-1H-1,3-benzodiazol-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one

7-ethyl-6-imino-5-(1-methyl-1H-1,3-benzodiazol-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one

Cat. No.: B14953591
M. Wt: 370.4 g/mol
InChI Key: AVWHKQFLFJDYDD-UHFFFAOYSA-N
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Description

This compound is a nitrogen-rich heterocyclic molecule featuring a fused tricyclic core (1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaen-2-one) substituted with an ethyl group, an imino moiety, and a 1-methyl-1H-benzodiazol-2-yl group.

Properties

Molecular Formula

C21H18N6O

Molecular Weight

370.4 g/mol

IUPAC Name

7-ethyl-6-imino-5-(1-methylbenzimidazol-2-yl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

InChI

InChI=1S/C21H18N6O/c1-3-26-18(22)13(19-23-15-8-4-5-9-16(15)25(19)2)12-14-20(26)24-17-10-6-7-11-27(17)21(14)28/h4-12,22H,3H2,1-2H3

InChI Key

AVWHKQFLFJDYDD-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C1=N)C3=NC4=CC=CC=C4N3C)C(=O)N5C=CC=CC5=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethyl-6-imino-5-(1-methyl-1H-1,3-benzodiazol-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to achieve high yields and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques are sometimes employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

7-ethyl-6-imino-5-(1-methyl-1H-1,3-benzodiazol-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the benzodiazole ring .

Mechanism of Action

The mechanism of action of 7-ethyl-6-imino-5-(1-methyl-1H-1,3-benzodiazol-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or proteins by binding to their active sites. The pathways involved can include inhibition of bacterial cell division or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table highlights key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
7-Ethyl-6-imino-5-(1-methyl-1H-1,3-benzodiazol-2-yl)-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaen-2-one Likely C₂₀H₁₇N₅O₂ ~383.4 (estimated) Ethyl, imino, 1-methyl-benzodiazolyl High nitrogen content; potential for π-π stacking due to aromatic benzodiazolyl group
Ethyl 7-(3-methoxypropyl)-6-(3-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate (CAS 534578-49-9) C₂₆H₂₆N₄O₅ 474.5 3-Methoxypropyl, 3-methylbenzoyl, ester group Higher lipophilicity (XLogP3 = 2.7); eight rotatable bonds suggest conformational flexibility
Ethyl 7-benzyl-6-(2-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate (CAS 534581-57-2) C₂₈H₂₃N₅O₆ 525.5 Benzyl, 2-methyl-3-nitrobenzoyl, ester group Nitro group enhances polarity; potential for redox activity
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 C₁₆H₁₄N₂O₂S₂ 330.4 4-Methoxyphenyl, dithia-aza core Sulfur atoms improve metabolic stability; sp²-hybridized carbons enable planar geometry

Key Findings:

Substituent Effects: Lipophilicity: The ester-containing analogs (e.g., CAS 534578-49-9) exhibit higher XLogP3 values (2.7) compared to the target compound, which lacks an ester group. This suggests reduced solubility in aqueous media for the ester derivatives . Bioactivity: The benzodiazolyl group in the target compound may mimic histone deacetylase (HDAC) inhibitors like SAHA, as seen in analogs with ~70% structural similarity to known bioactive molecules . Crystallography: SHELX programs (e.g., SHELXL) have been widely used to refine the crystal structures of similar triazatricyclo derivatives, confirming their planar tricyclic cores and substituent orientations .

Synthetic Accessibility :

  • Triazatricyclo derivatives are typically synthesized via multi-step cyclization reactions. For example, benzimidazole intermediates (e.g., 8-[7-nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]-1-naphthoic acid) are formed through condensation of amines and carbonyl precursors, followed by cyclization .

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